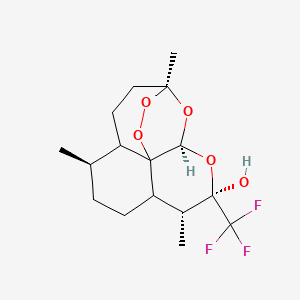
4-(Trifluoromethylthio)phenoxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylthio)phenoxyacetonitrile, or 4-TFPAN, is an organic compound with a variety of applications in scientific research. It is a fluorinated thiophenol derivative that is a component of a number of pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments.
Mechanism of Action
The mechanism of action of 4-TFPAN is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs. This inhibition can lead to increased levels of the drug in the body, which can lead to toxicity and other side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFPAN are not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which can lead to increased levels of the drug in the body and possible side effects. It is also believed to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain and a decrease in anxiety and depression. In addition, it has been shown to have anticonvulsant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-TFPAN in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, it is a relatively non-toxic compound and can be used in a variety of experiments. The main limitation of 4-TFPAN is its potential to interact with other compounds and cause unwanted side effects. For this reason, it is important to use caution when handling and using 4-TFPAN in experiments.
Future Directions
The potential future directions for 4-TFPAN include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its potential as a reagent in organic synthesis and its potential applications in drug development is needed. Additionally, further research into its potential as an antioxidant, anti-inflammatory, and anticonvulsant agent is needed. Finally, further research into its potential as a drug delivery system is needed.
Synthesis Methods
4-TFPAN is synthesized by a process of oxidation-reduction. The starting material is 4-trifluoromethylphenol, which is oxidized to 4-trifluoromethylphenylsulfonyl chloride. This is then reduced to the desired product, 4-TFPAN. The reaction proceeds in two steps: the oxidation of the phenol to the sulfonyl chloride and the reduction of the sulfonyl chloride to the desired product. The reaction is catalyzed by an oxidizing agent, such as potassium permanganate or potassium dichromate, and a reducing agent, such as sodium borohydride or sodium sulfide.
Scientific Research Applications
4-TFPAN has a variety of applications in scientific research. It is a component of several pharmaceuticals and can be used as a reagent in organic synthesis. It has been studied for its potential to act as a bioactive agent and as a component of various laboratory experiments. It has been used as a reagent in the synthesis of various compounds, including pyrrolo[3,2-d]pyrimidines, quinazolinones, and quinazolinones. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolines and pyrroles.
properties
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBALJSBCLADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)







![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
